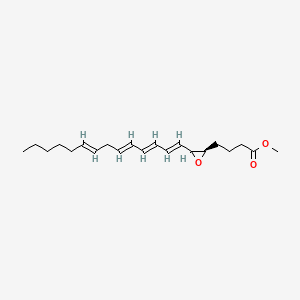
Leukotriene A methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Leukotriene A methyl ester is a derivative of leukotriene A4, which belongs to the family of eicosanoid inflammatory mediators. These compounds are produced in leukocytes by the oxidation of arachidonic acid and the essential fatty acid eicosapentaenoic acid by the enzyme arachidonate 5-lipoxygenase . This compound is an important intermediate in the biosynthesis of other leukotrienes, which play crucial roles in inflammatory and immune responses .
Métodos De Preparación
The synthesis of leukotriene A methyl ester involves several steps. One common method includes the stereoselective synthesis of (2E,4Z,7Z)-2,4,7-tridecatrienol, a key intermediate. This is achieved via alumina-promoted rearrangement of ethyl (7Z)-3,4,7-tridecatrienoate to ethyl (2E,4Z,7Z)-2,4,7-tridecatrienoate . The intermediate is then converted to this compound through a series of reactions involving solid-phase peptide synthesis to make glutathione with heavy isotopes in the cysteinyl residue and reaction of this tripeptide with commercially available this compound .
Análisis De Reacciones Químicas
Leukotriene A methyl ester undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form leukotriene B4, which is an important leukocyte activator.
Reduction: Reduction reactions can modify its structure, affecting its biological activity.
Substitution: Substitution reactions can introduce different functional groups, altering its properties and reactivity.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions include leukotriene B4 and other derivatives that play roles in inflammatory responses .
Aplicaciones Científicas De Investigación
Leukotriene A methyl ester has several scientific research applications:
Mecanismo De Acción
Leukotriene A methyl ester exerts its effects by being converted into other leukotrienes, such as leukotriene B4 and cysteinyl leukotrienes (leukotriene C4, leukotriene D4, and leukotriene E4). These leukotrienes act on specific G protein-coupled receptors, such as BLT1/2 and CysLT1/2, to mediate inflammatory and immune responses . The molecular targets include leukocytes, where they promote chemotaxis, aggregation, and the release of inflammatory mediators .
Comparación Con Compuestos Similares
Leukotriene A methyl ester is unique compared to other leukotrienes due to its role as an intermediate in the biosynthesis of various leukotrienes. Similar compounds include:
Leukotriene B4: A potent leukocyte activator involved in inflammation.
Leukotriene C4, D4, and E4:
This compound stands out due to its pivotal role in the biosynthetic pathway, making it a crucial compound for studying leukotriene-related processes and developing therapeutic agents targeting leukotriene pathways .
Propiedades
Número CAS |
75879-18-4 |
|---|---|
Fórmula molecular |
C21H32O3 |
Peso molecular |
332.5 g/mol |
Nombre IUPAC |
methyl 4-[(2R)-3-[(1E,3E,5E,8E)-tetradeca-1,3,5,8-tetraenyl]oxiran-2-yl]butanoate |
InChI |
InChI=1S/C21H32O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-16-19-20(24-19)17-15-18-21(22)23-2/h7-8,10-14,16,19-20H,3-6,9,15,17-18H2,1-2H3/b8-7+,11-10+,13-12+,16-14+/t19?,20-/m1/s1 |
Clave InChI |
WTKAVFHPLJFCMZ-WUHFFIFTSA-N |
SMILES |
CCCCCC=CCC=CC=CC=CC1C(O1)CCCC(=O)OC |
SMILES isomérico |
CCCCC/C=C/C/C=C/C=C/C=C/C1[C@H](O1)CCCC(=O)OC |
SMILES canónico |
CCCCCC=CCC=CC=CC=CC1C(O1)CCCC(=O)OC |
Sinónimos |
leukotriene A methyl ester leukotriene A methyl ester, (2alpha,3beta(1E,3E,5Z,8Z))-(+-)-isomer leukotriene A methyl ester, (2S-(2alpha,3beta(1E,3E,5Z,8Z)))-isomer leukotriene A4 methyl ester LTA4 ME methyl-(11,12,14,15-(2)H4)-oxidoeicosatetraenoate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2Z)-2-(5-hydroxy-5,7,8,9-tetrahydrobenzo[7]annulen-6-ylidene)acetic acid](/img/structure/B1236125.png)
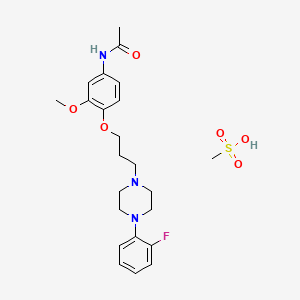

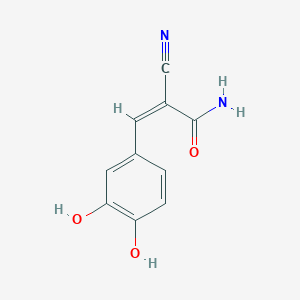
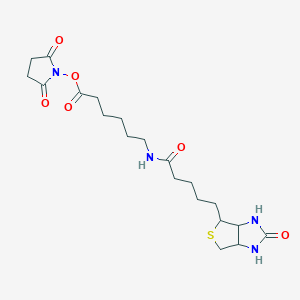
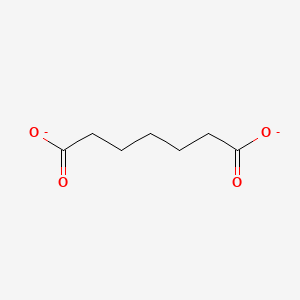
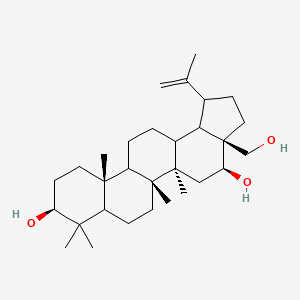
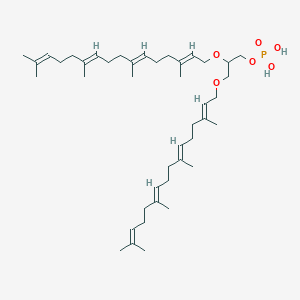
![[(1S,4R,7E,10R,11R)-4,8-dimethyl-12-methylidene-13-oxo-3,14-dioxatricyclo[9.3.0.02,4]tetradec-7-en-10-yl] acetate](/img/structure/B1236140.png)
![(2S,3S)-2-(dimethylamino)-N-[(2Z,6S,9S,10S)-6-isobutyl-10-isopropyl-5,8-dioxo-11-oxa-4,7-diazabicyclo[10.2.2]hexadeca-1(14),2,12,15-tetraen-9-yl]-3-methyl-pentanamide](/img/structure/B1236141.png)
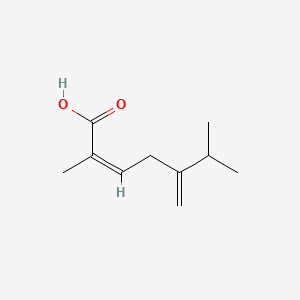
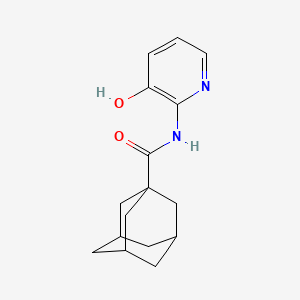
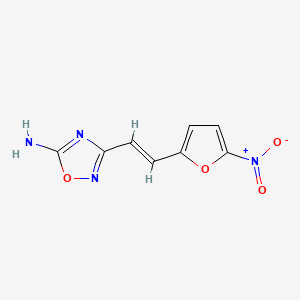
![(2R,3AS,6R,7AS)-N-(2-{1-[Amino(imino)methyl]-2,5-dihydro-1H-pyrrol-3-YL}ethyl)-6-hydroxy-1-{N-[(2S)-2-hydroxy-3-phenylpropanoyl]phenylalanyl}octahydro-1H-indole-2-carboxamide](/img/structure/B1236148.png)
